![molecular formula C13H11ClN2O3 B2580161 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid CAS No. 380449-83-2](/img/structure/B2580161.png)
3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid (CPP) is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. CPP has shown promising results in pre-clinical studies, and its synthesis, mechanism of action, and biochemical and physiological effects have been well documented.
Mechanism of Action
The exact mechanism of action of 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid is not fully understood, but it is believed to act through multiple pathways. 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has also been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. In addition, 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been shown to have several biochemical and physiological effects. In cancer cells, 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been found to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation. 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has also been shown to have anti-inflammatory properties, reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has several advantages for laboratory experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has also been extensively studied, and its mechanism of action and biochemical and physiological effects have been well documented. However, there are some limitations to the use of 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid in laboratory experiments. 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has poor solubility in water, which can limit its use in certain assays. In addition, 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known.
Future Directions
There are several future directions for the study of 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid. One potential direction is the development of 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid-based therapies for cancer, inflammation, and neurodegenerative disorders. Pre-clinical studies have shown promising results, and further research is needed to determine the safety and efficacy of 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid in humans. Another potential direction is the development of new synthetic methods for 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid that improve its solubility and bioavailability. Finally, further research is needed to fully understand the mechanism of action of 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid and its effects on various cellular pathways.
Synthesis Methods
3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid can be synthesized by the condensation reaction between 4-chlorophenylhydrazine and acetylacetone, followed by oxidation with potassium permanganate. The resulting product is then treated with propanoic acid to obtain 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid in high yield and purity. This synthetic method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-[3-(4-chlorophenyl)-4-formylpyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-11-3-1-9(2-4-11)13-10(8-17)7-16(15-13)6-5-12(18)19/h1-4,7-8H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJVRKAYHPFTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=O)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-3-(Bromomethyl)bicyclo[3.2.0]heptane](/img/structure/B2580078.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2580079.png)
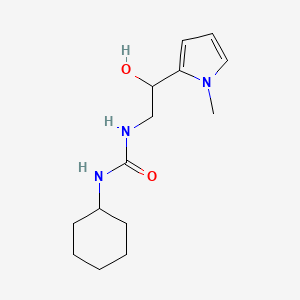
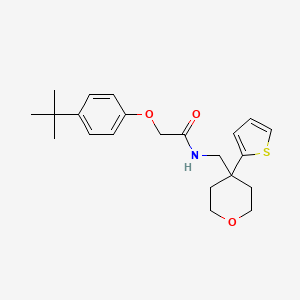

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2580087.png)
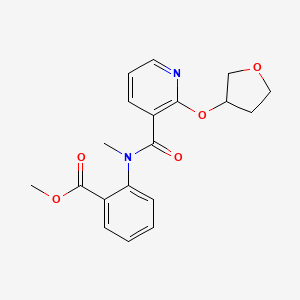

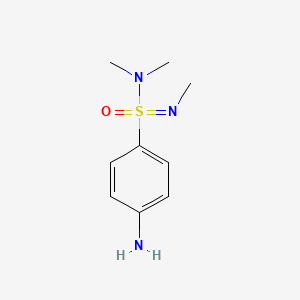
![N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2580093.png)

![(2-(3-fluorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2580095.png)
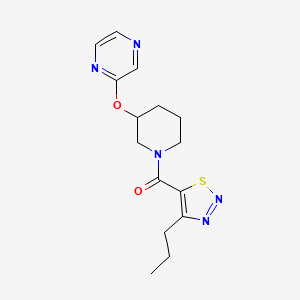
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2580100.png)